Product packaging for PNU-120596(Cat. No.:CAS No. 501925-31-1)

PNU-120596

Katalognummer: B1678922
CAS-Nummer: 501925-31-1
Molekulargewicht: 311.72 g/mol
InChI-Schlüssel: CEIIEALEIHQDBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChRs) in Neurobiology

The α7 nAChRs are a subtype of nicotinic acetylcholine receptors, which are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. amegroups.org These receptors are composed of five α7 subunits and are abundantly expressed in key areas of the central nervous system, including the hippocampus and cortex. amegroups.orgnih.gov Their widespread distribution underscores their importance in a variety of neurological functions.

Functionally, α7 nAChRs are implicated in critical cognitive processes such as learning, memory, and attention. amegroups.orgwikipedia.org They exhibit high permeability to calcium ions, which allows them to play a significant role in synaptic plasticity—the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. amegroups.orgnih.gov Beyond their role in neuronal signaling, α7 nAChRs are also found on non-neuronal cells like astrocytes and microglia, suggesting their involvement in neuroinflammation and immune responses within the brain. amegroups.orgplos.org The involvement of α7 nAChRs in such a wide array of physiological and pathological processes, including neurodegenerative diseases like Alzheimer's and neuropsychiatric disorders like schizophrenia, has made them a major focus of therapeutic research. wikipedia.org

Classification of PNU-120596 as a Type II Positive Allosteric Modulator (PAM) of α7 nAChRs

This compound is classified as a Type II positive allosteric modulator (PAM) of α7 nAChRs. plos.org This classification describes its specific mechanism of action. As a PAM, this compound does not activate the α7 nAChR on its own. plos.orgnih.gov Instead, it binds to a site on the receptor that is distinct from the binding site of the natural agonist, acetylcholine. This binding event enhances the receptor's response to the agonist.

The "Type II" designation distinguishes this compound from other PAMs by its profound effect on the receptor's kinetics. Specifically, Type II PAMs like this compound dramatically reduce the desensitization of the α7 nAChR. pnas.org Desensitization is a natural process where a receptor becomes less responsive to a continuous presence of its agonist. By inhibiting this process, this compound prolongs the activation of the receptor in the presence of an agonist, leading to a significantly amplified and sustained signal. nih.govnih.gov This property is a key feature of its action and a primary reason for its utility in experimental settings. Research indicates that this compound has an EC50—the concentration at which it produces half of its maximal effect—of 216 nM for the α7 nAChR and shows no significant activity at other nicotinic receptor subtypes such as α4β2, α3β4, and α9α10. rndsystems.com

Table 1: Key Properties of this compound

PropertyDescription
Target Alpha-7 nicotinic acetylcholine receptor (α7 nAChR)
Classification Type II Positive Allosteric Modulator (PAM) plos.org
Mechanism Binds to an allosteric site, enhancing the receptor's response to agonists and significantly reducing receptor desensitization. plos.orgnih.govpnas.orgnih.govnih.gov
Selectivity Highly selective for α7 nAChRs with no detectable effect on α4β2, α3β4, and α9α10 receptors. pnas.orgrndsystems.com
EC50 216 nM rndsystems.com

Contextualization within Allosteric Modulation of Ligand-Gated Ion Channels

The mechanism of this compound is best understood within the broader context of allosteric modulation of ligand-gated ion channels (LGICs). LGICs are a large family of transmembrane proteins that are essential for fast synaptic transmission. esrf.frnih.gov They function as gates that open or close in response to the binding of a specific ligand, thereby controlling the flow of ions across the cell membrane. nih.govacs.org

Allosteric modulation represents a sophisticated mechanism for fine-tuning the activity of these channels. acs.orgresearchgate.net Unlike orthosteric ligands (agonists and antagonists) that bind directly to the primary ligand-binding site, allosteric modulators bind to a different, topographically distinct site on the protein. acs.orgresearchgate.net This binding induces a conformational change in the receptor that, in turn, alters the affinity of the orthosteric site for its ligand or the efficiency with which the ligand binding event is translated into channel opening.

Positive allosteric modulators (PAMs) enhance the receptor's function, while negative allosteric modulators (NAMs) reduce it. This approach to modulating receptor activity offers potential therapeutic advantages over traditional orthosteric drugs. Because PAMs only act in the presence of the endogenous agonist, their effects are spatially and temporally limited to active synapses, potentially leading to a more physiological and fine-tuned response. mdpi.com The study of compounds like this compound provides critical insights into the structural and functional basis of allosteric modulation, paving the way for the rational design of new therapeutics for a variety of neurological and psychiatric disorders. esrf.fracs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN3O4 B1678922 PNU-120596 CAS No. 501925-31-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIIEALEIHQDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964528
Record name N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501925-31-1
Record name N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501925-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU 120596
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501925311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-120596
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EZT3PTH2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Pnu 120596

Allosteric Modulation of α7 nAChR Function

PNU-120596 modulates α7 nAChR function through several key mechanisms, primarily by influencing the receptor's gating transitions and stability of different conformational states.

Enhancement of Agonist-Evoked Currents

A primary effect of this compound is the robust enhancement of currents evoked by nicotinic agonists such as acetylcholine (B1216132) and choline (B1196258). nih.govmedchemexpress.comnih.govjneurosci.orgjneurosci.orgnih.gov Electrophysiology studies have consistently shown that this compound increases the peak amplitude of agonist-evoked currents mediated by wild-type α7 nAChRs. medchemexpress.comnih.govjneurosci.orgjneurosci.org This potentiation allows for the detection and enhancement of responses even from low densities of functional α7-containing nAChRs. plos.orgplos.org

Modulation of Receptor Desensitization Kinetics

A hallmark of Type II PAMs like this compound is their dramatic effect on α7 nAChR desensitization. mdpi.comresearchgate.netpeerj.com this compound significantly inhibits or delays the process of receptor desensitization upon prolonged agonist exposure. nih.govnih.govjneurosci.orgacs.orgjneurosci.orgpnas.org This leads to a pronounced prolongation of the evoked current response in the continued presence of the agonist. medchemexpress.comnih.govjneurosci.orgjneurosci.org Studies suggest that this compound may achieve this by destabilizing the desensitized state, allowing for a more rapid return of the receptor to an open or activatable conformation. researchgate.netacs.orgnih.gov Research has also indicated the potential existence of two distinct desensitized states for α7 nAChRs, one of which is sensitive to and destabilized by this compound, while the other is insensitive. nih.gov

Impact on Ion Channel Open Time and Gating

This compound has a significant impact on the single-channel properties of the α7 nAChR, particularly on the duration of channel openings. It robustly increases the mean open time of α7 ion channels, prolonging openings from microseconds to potentially hundreds of milliseconds or even seconds in some conditions. nih.govmedchemexpress.comnih.govjneurosci.orgresearchgate.netjneurosci.org This prolonged open time contributes significantly to the enhanced macroscopic current and the sustained response observed in the presence of the modulator. nih.gov In the presence of this compound, α7 channels can exhibit a burst-like kinetic modality. nih.gov Despite these effects on gating kinetics and open time, this compound has been reported to have little, if any, effect on the ion selectivity or unitary conductance of the α7 nAChR channel. nih.govjneurosci.orgjneurosci.org

Alteration of Current-Voltage Relationships and Rectification

The presence of this compound alters the current-voltage (I-V) relationship of α7 nAChR-mediated currents. While agonist-alone responses typically exhibit strong inward rectification, this compound makes the I-V relationship considerably more linear, reducing this inward rectification. nih.govplos.orgnih.gov This suggests that the modulator influences the voltage-dependent behavior of the channel, potentially by affecting the interaction of ions or blocking molecules with the pore in a voltage-sensitive manner, particularly at negative membrane potentials. nih.gov

Effects on Apparent Agonist Affinity and Cooperativity

This compound enhances the potency and efficacy of agonists for activating α7 nAChRs. jneurosci.orgjneurosci.orgnih.gov This is reflected in a leftward shift of the agonist concentration-response curve and an increase in the maximal response. jneurosci.orgjneurosci.org Furthermore, this compound has been shown to increase the apparent cooperativity (Hill coefficient) of agonist binding or activation. jneurosci.orgjneurosci.org This suggests that the modulator influences the relationship between agonist occupancy and channel activation, making the receptor response steeper as agonist concentration increases.

Here is a summary of the effects of this compound on α7 nAChR function:

EffectDescription
Enhancement of Agonist-Evoked CurrentsIncreases peak amplitude of currents elicited by agonists (ACh, choline).
Inhibition/Delay of DesensitizationReduces the rate and extent of receptor desensitization upon prolonged agonist exposure.
Prolongation of Evoked Response DurationExtends the duration of macroscopic currents in the continuous presence of agonist.
Increase in Channel Mean Open TimeSignificantly lengthens the time individual ion channels remain in the open state.
Induction of Burst-Like Gating KineticsPromotes periods of rapid channel openings interspersed with brief closures.
Reduction of Inward RectificationMakes the current-voltage relationship more linear compared to agonist alone.
Increase in Apparent Agonist PotencyShifts agonist concentration-response curve to the left (lower EC50).
Increase in Apparent Agonist EfficacyIncreases the maximal current response achievable by an agonist.
Increase in Apparent Agonist CooperativityIncreases the steepness of the agonist concentration-response curve (higher Hill coefficient).
Little/No Effect on Ion SelectivityDoes not significantly alter which ions pass through the channel.
Little/No Effect on Unitary ConductanceDoes not significantly alter the amplitude of current through a single open channel.

Binding Site Characterization

This compound binds to an allosteric site distinct from the orthosteric agonist binding site located at the subunit interfaces in the extracellular domain. mdpi.comresearchgate.netpnas.orgresearchgate.netpnas.org Evidence from chimeric receptors and mutagenesis studies indicates that the binding site for this compound is located within the transmembrane domain (TMD) of the α7 nAChR subunit. researchgate.netpnas.orgpnas.org Specifically, it is thought to reside within an intrasubunit cavity formed by the transmembrane helices (TM1, TM2, TM3, and TM4) of a single α7 subunit. pnas.orgpeerj.compnas.org

Key amino acid residues within the transmembrane domains, such as S222, A225 (TM1), M253 (TM2), F455, and C459 (TM4), have been identified through mutagenesis studies as being critical for this compound potentiation. pnas.org Mutation of some of these residues, particularly A225 or M253, can significantly reduce or abolish the potentiating effect of this compound. pnas.orgpnas.org Cryo-electron microscopy (cryo-EM) structures of the α7 nAChR have provided molecular details of the PNU-bound interface within the TMD. mdpi.com this compound is thought to bind into the interface of two adjacent α7/α7 subunits within the TMD. mdpi.com Studies have also shown that this compound competes for binding with other Type II PAMs, such as A-867744, indicating they share an overlapping binding site. mdpi.compeerj.com The binding of this compound appears to be state-dependent, showing higher affinity for activated or desensitized states compared to the resting state. researchgate.net

Localization within the Transmembrane Domain

Research using subunit chimeras and site-directed mutagenesis has consistently identified the transmembrane (TM) regions of the α7 nAChR as critical for the potentiating effects of this compound. pnas.orgucl.ac.ukresearchgate.netcapes.gov.brnih.govnih.govnih.gov Specifically, this compound is understood to bind within an allosteric site located within the transmembrane domain. ucl.ac.uknih.gov This site is situated within an intrasubunit cavity formed by the four α-helical transmembrane domains (TM1-TM4) of the α7 subunit. pnas.orgcapes.gov.brnih.govnih.gov Recent cryogenic electron microscopy (cryo-EM) structures of the human α7 nAChR in complex with this compound have provided further evidence for this inter-subunit transmembrane binding site. ucl.ac.uk This location is analogous to allosteric sites found in other pentameric ligand-gated ion channels, such as GABAA and glycine (B1666218) receptors, where neurosteroids and volatile anesthetics are thought to bind. pnas.orgcapes.gov.brnih.govnih.gov

Identification of Critical Amino Acid Residues for Potentiation (e.g., S222, A225, M253, F455, C459)

Site-directed mutagenesis studies have pinpointed several key amino acid residues within the transmembrane domains of the α7 subunit that are crucial for the potentiation by this compound. Mutation of these residues significantly reduces the modulator's effect. pnas.orgnih.govnih.gov The identified critical amino acids are located within TM1 (S222 and A225), TM2 (M253), and TM4 (F455 and C459). xenbase.orgpnas.orgnih.govnih.gov These residues are positioned within the intrasubunit cavity, with their side chains pointing towards the interior of this pocket. pnas.orgcapes.gov.brnih.gov Mutations at A225 and M253 have been shown to have particularly profound effects, substantially reducing potentiation. pnas.orgnih.govnih.gov The involvement of these specific residues further supports the notion of a defined allosteric binding site for this compound within the transmembrane domain.

Here is a table summarizing the critical amino acid residues and their locations:

Amino AcidTransmembrane Domain
S222TM1
A225TM1
M253TM2
F455TM4
C459TM4

Conformational Changes Induced upon this compound Binding

Binding of this compound to the α7 nAChR induces conformational changes in the receptor structure. While this compound binds to the transmembrane domain, studies have indicated that it can also cause conformational changes in the extracellular ligand-binding domain, although these changes may not be identical to those induced by acetylcholine. medchemexpress.com These conformational changes are thought to be coupled to the channel gating machinery, ultimately leading to the observed potentiation and altered kinetics. pnas.orgmedchemexpress.comresearchgate.netbiorxiv.org The presence of this compound appears to favor conformations that are more conducive to channel opening and resistant to desensitization. researchgate.netresearchgate.netbiorxiv.org

State-Dependent Binding Properties and Kinetics

A key aspect of this compound's mechanism is its state-dependent binding, showing preferential association with certain functional states of the α7 nAChR. This underlies its ability to modulate receptor activity effectively.

Preferential Association to Desensitized Receptor States

Studies have shown that this compound exhibits a higher affinity for the desensitized state of the α7 nAChR compared to the resting or open states. researchgate.netnih.gov It rapidly associates with desensitized receptors, while having a significantly lower affinity for the resting conformation. researchgate.netnih.gov This preferential binding to the desensitized state is crucial for its action as a type II PAM, as it allows this compound to interact with receptors that have entered a desensitized state after agonist binding. researchgate.netnih.gov This interaction then leads to a modification of the desensitized state, promoting transitions to a conducting state. researchgate.net

Proposed "Trapped Agonist Cycle" Mechanism

Based on its state-dependent binding and effects on agonist dissociation, a "trapped agonist cycle" mechanism has been proposed to explain the action of this compound. researchgate.netnih.govresearchgate.net In this model, agonist binding to the receptor induces desensitization, which in turn facilitates the binding of this compound. researchgate.netnih.gov Once bound, this compound traps the agonist within its binding site for a prolonged period. researchgate.netnih.govresearchgate.net This trapping, combined with the modulator's ability to stabilize an open or readily activatable state, leads to prolonged channel opening and amplified agonist effects. researchgate.netnih.govresearchgate.net The cycle is completed when the agonist eventually dissociates, allowing this compound to also dissociate and the receptor to return to its resting state. researchgate.netnih.gov

Effects on Choline Dissociation from the Receptor

Consistent with the trapped agonist cycle model, binding of this compound has been shown to radically slow down the dissociation of agonists, such as choline, from the α7 nAChR. researchgate.netnih.gov This effect contributes significantly to the prolonged activation observed in the presence of this compound, as the agonist remains bound and continues to drive receptor activity for an extended duration. researchgate.netnih.gov

Compound Information

Pharmacological Profile and Selectivity of Pnu 120596

Potency at α7 nAChRs: EC50 Value (216 nM)

PNU-120596 functions as a positive allosteric modulator of α7 neuronal nicotinic acetylcholine (B1216132) receptors. Studies have determined its half maximal effective concentration (EC50) at α7 nAChRs to be 216 nM tocris.commedchemexpress.comselleckchem.comabcam.comrndsystems.comjneurosci.org. This value indicates the concentration at which this compound achieves half of its maximal effect in modulating the α7 receptor activity. As a type II PAM, this compound is known to increase the potency of nicotinic agonists and induce a significant reduction in receptor desensitization abcam.commdpi.comresearchgate.net.

Table 1: Potency of this compound at α7 nAChRs

Receptor SubtypeEffectEC50 ValueReference
α7 nAChRPositive Allosteric Modulation216 nM tocris.commedchemexpress.comselleckchem.comabcam.comrndsystems.comjneurosci.org

Note: This table is intended to be interactive in a digital format.

Subtype Specificity of α7 nAChR Modulation

A key characteristic of this compound is its high selectivity for the α7 nAChR subtype. Investigations have explored its activity at various other nAChR subtypes to understand its specificity.

Research consistently shows that this compound exhibits no detectable effect on several other neuronal nAChR subtypes, including α4β2, α3β4, and α9α10 receptors tocris.commedchemexpress.comrndsystems.comjneurosci.orgnih.govpnas.orgresearchgate.netresearchgate.net. This lack of activity at these prominent subtypes underscores its specificity for α7 nAChRs and α7-like receptors pnas.org.

Table 2: Activity of this compound at Other nAChR Subtypes

Receptor SubtypeActivityReference
α3β4 nAChRNo detectable effect tocris.commedchemexpress.comrndsystems.comjneurosci.orgnih.govpnas.orgresearchgate.netresearchgate.net
α4β2 nAChRNo detectable effect tocris.commedchemexpress.comrndsystems.comjneurosci.orgnih.govpnas.orgresearchgate.netresearchgate.net
α9α10 nAChRNo detectable effect tocris.commedchemexpress.comrndsystems.comjneurosci.orgnih.govpnas.orgresearchgate.netresearchgate.net

Note: This table is intended to be interactive in a digital format.

Lack of Activity at Other nAChR Subtypes (e.g., α3β4, α4β2, α9α10)

Cellular Electrophysiological and Functional Investigations

Cellular studies utilizing electrophysiological and functional assays have provided detailed insights into how this compound modulates α7 nAChR activity and its downstream effects.

This compound has been shown to increase agonist-evoked calcium flux mediated by α7 nAChRs in various cell lines. In engineered variants of the human α7 nAChR expressed in cell lines, this compound increased agonist-evoked calcium flux medchemexpress.comjneurosci.orgnih.govresearchgate.net. Studies using SH-SY5Y-α7 cells and SH-EP1 cells expressing an engineered α7 variant have demonstrated that this compound enhances calcium responses elicited by agonists like acetylcholine or nicotine (B1678760) selleckchem.comjneurosci.orgresearchgate.netresearchgate.net. This modulation by this compound is characteristic of its action as a type II PAM, which decreases the desensitization rate of the receptor, leading to increased ion flux plos.org.

Investigations in acute hippocampal slices have revealed that this compound influences GABAergic synaptic transmission. When applied to acute hippocampal slices, this compound increased the frequency of acetylcholine-evoked GABAergic postsynaptic currents measured in pyramidal neurons selleckchem.comjneurosci.orgnih.govresearchgate.netresearchgate.netnih.gov. This effect is consistent with this compound modulating the function of α7 nAChRs located on hippocampal interneurons selleckchem.comjneurosci.orgnih.govresearchgate.netnih.gov. This compound has been shown to enhance the acetylcholine-evoked inward currents in these interneurons jneurosci.orgnih.govnih.gov. This modulation of GABAergic activity in the hippocampus is believed to be significant for the physiological roles of α7 nAChRs in this brain region, where they are predominantly expressed on GABAergic interneurons physiology.orgnih.gov.

Analysis of Single-Channel Conductance and Ion Selectivity

Investigations into the single-channel properties of α7 nAChRs in the presence of this compound have provided crucial insights into its mechanism of action. This compound has been shown to increase the channel mean open time of α7 nAChRs substantially, from approximately 100 µs to up to 1 second or more. nih.govnih.gov This prolonged opening is a key feature of its potentiating effect. Despite this dramatic effect on open time, studies consistently indicate that this compound has little, if any, effect on the unitary conductance of the α7 channel. merckmillipore.complos.orgplos.orgjneurosci.orgjneurosci.orgnih.govselleckchem.comresearchgate.net The single-channel amplitude in the presence of this compound appears to be roughly the same as the normal open state. researchgate.net

Furthermore, research indicates that this compound does not modify the ion selectivity of α7 nAChRs. merckmillipore.complos.orgplos.orgjneurosci.orgnih.govselleckchem.com The channel maintains its permeability characteristics, including its high calcium permeability, in the presence of the modulator. plos.orgplos.org While the primary open state conductance is largely unaffected, some studies suggest that prolonged bursts of openings induced by this compound in combination with agonists may contain multiple conductance states, including subconductance states, in addition to the full-conductance state. ufl.eduresearchgate.net

The ability of this compound to prolong channel openings without altering single-channel conductance or ion selectivity allows for the detection of individual α7 channel activity in whole-cell recordings, which is typically difficult due to the brief open times of the channels in the absence of the modulator. plos.orgplos.orgplos.org

Influence of Environmental Factors on this compound Modulation

The allosteric modulation of α7 nAChRs by this compound can be influenced by environmental factors, such as temperature and voltage. Understanding these dependencies is important for interpreting experimental results and considering potential physiological effects.

Temperature Dependence of Allosteric Potentiation

Studies have demonstrated that the potentiating effects of this compound on α7 nAChRs exhibit a notable temperature dependence. Specifically, the profound effects of this compound on the kinetics of α7 receptors, such as the potentiation of peak current and the reduction of desensitization, are substantially reduced as the temperature is increased towards physiological levels (37°C). nih.govconicet.gov.ar

For instance, the ability of this compound to "dedesensitize" α7 nAChRs that have entered a desensitized state is strongly attenuated at physiological temperatures compared to room temperature. nih.govconicet.gov.ar Similarly, the potentiation of agonist responses observed after pre-equilibration with this compound is also diminished at higher temperatures. nih.gov This temperature sensitivity suggests that the binding or efficacy of this compound, or the conformational states it stabilizes, are influenced by temperature.

Voltage Dependence of Allosteric Modulation

This compound also influences the voltage dependence of α7 nAChR-mediated responses. In the absence of this compound, α7 receptor currents typically exhibit strong inward rectification, meaning that inward currents are favored over outward currents at different membrane potentials. nih.gov

However, in the presence of this compound, the current-voltage relationship of agonist-evoked responses becomes considerably more linear. nih.gov This indicates that this compound largely removes or significantly reduces the characteristic inward rectification of α7 channels. nih.govresearchgate.net This alteration in voltage dependence suggests that this compound may influence the channel pore or the gating process in a manner that affects ion flow across a range of membrane potentials. Furthermore, this compound has been shown to enhance voltage-dependent inhibition of α7 responses by positively charged molecules like choline (B1196258) and bicuculline, potentially by making the prolonged open channel more accessible to these blockers. nih.gov

The following table summarizes some key single-channel properties and the influence of environmental factors on this compound modulation:

PropertyEffect of this compoundNotesSource(s)
Mean Open TimeSignificantly increased (from µs to >1 s)Key mechanism of potentiation nih.govplos.orgplos.orgnih.gov
Unitary ConductanceLittle or no significant effectSingle-channel amplitude largely unchanged merckmillipore.complos.orgplos.orgjneurosci.orgjneurosci.orgnih.govselleckchem.comresearchgate.net
Ion SelectivityNo changeMaintains high Ca²⁺ permeability merckmillipore.complos.orgplos.orgjneurosci.orgnih.govselleckchem.com
Temperature DependencePotentiation and anti-desensitization reduced at higher temperaturesEffects attenuated towards physiological temperatures nih.govconicet.gov.ar
Voltage DependenceReduces inward rectificationCurrent-voltage relationship becomes more linear nih.govresearchgate.net
Voltage-Dependent InhibitionEnhanced by positively charged blockersMay increase accessibility of open channel to blockers nih.gov

Neurobiological and Therapeutic Implications of α7 Nachr Modulation by Pnu 120596

Research in Cognitive Enhancement

Alpha-7 nAChRs are known to play significant roles in various cognitive processes, including attention, learning, and memory. acs.orgnih.gov Dysfunction of these receptors has been implicated in cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease. pnas.orgjneurosci.orgacs.org PNU-120596, by enhancing α7 nAChR function, has been explored for its potential to ameliorate these cognitive impairments in various animal models.

Attentional Processes and Sensory Gating Deficits in Animal Models (e.g., Amphetamine-induced)

Sensory gating is a neurophysiological process that filters incoming sensory information, preventing sensory overload. Deficits in sensory gating, often measured by the P50 auditory evoked potential or prepulse inhibition (PPI) of the startle reflex, are observed in conditions like schizophrenia. Amphetamine administration in rodents can induce deficits in auditory gating, serving as a pharmacological model for aspects of schizophrenia. jneurosci.orgnih.govrsc.org Systemic administration of this compound has been shown to improve the auditory gating deficit induced by amphetamine in rats. jneurosci.orgnih.govrsc.orgresearchgate.netnih.govresearchgate.net This effect suggests that enhancing α7 nAChR activity can help restore disrupted sensory processing.

Improvement of Performance in Attentional Set-Shifting Tasks in Schizophrenia Models (e.g., Phencyclidine-induced)

Attentional set-shifting is a measure of executive function that involves the ability to switch between different rules or dimensions of attention. Deficits in attentional set-shifting are a core cognitive symptom of schizophrenia. Phencyclidine (PCP) administration in rodents is commonly used to model cognitive deficits relevant to schizophrenia, including impairments in set-shifting. nih.govnih.gov Studies using sub-chronic PCP treatment in female hooded Lister rats have demonstrated that this compound significantly improved performance in the extra-dimensional shift (EDS) phase of the attentional set-shifting task, a phase particularly sensitive to prefrontal cortical function and impaired in schizophrenia models. nih.govnih.gov This indicates that this compound can ameliorate specific aspects of executive dysfunction in a pharmacologically induced model of schizophrenia.

Effects on Learning and Memory in Aged Rodent and Non-Human Primate Models

Age-related cognitive decline, including impairments in learning and memory, is a significant health concern. Research has investigated the potential of this compound to improve cognitive function in aged animal models. In studies using aged rodents and non-human primates, this compound has been evaluated, often in combination with acetylcholinesterase inhibitors like donepezil (B133215). While this compound alone did not consistently improve cognition in these models, studies have shown that it can augment the effects of donepezil on learning and memory in both young and age-impaired animals. acs.orgnih.govnih.govijstemcell.combiorxiv.orgconicet.gov.arscielo.br This suggests a potential for this compound as an adjunctive treatment to enhance the efficacy of existing cognitive enhancers in age-related cognitive decline. This compound has also been shown to improve short-term memory in the rat social recognition test. nih.gov

Potential in Alzheimer's Disease Models

Alzheimer's disease (AD) is characterized by progressive cognitive decline, including severe memory impairment. Dysfunction of cholinergic neurotransmission, including α7 nAChRs, is implicated in AD pathology. jneurosci.orgacs.org Given its mechanism of action, this compound has been explored for its potential therapeutic utility in AD models. While direct evidence of this compound reversing core AD pathology is limited in the provided context, its ability to enhance learning and memory in aged animals and its interaction with donepezil in these models suggest potential relevance for AD-related cognitive deficits. nih.govnih.govijstemcell.comscielo.br Neuroinflammation is also a factor in AD, and α7 nAChR activation has anti-inflammatory properties, which could be relevant in AD. en-journal.orgoup.comnih.gov

Neuroprotective Efficacy in Ischemic Models

Cerebral ischemia, such as that occurring during a stroke, leads to neuronal damage and functional deficits. Activation of α7 nAChRs has been shown to have neuroprotective effects in models of ischemic injury. en-journal.orgplos.orgnih.govtocris.com this compound, as a PAM of these receptors, has been investigated for its ability to reduce brain injury and improve outcomes in ischemic models.

Reduction of Cerebral Infarct Volume

Studies using models of focal cerebral ischemia, such as transient middle cerebral artery occlusion (MCAO) in rats, have demonstrated that administration of this compound significantly reduces cerebral infarct volume. nih.govplos.orgnih.govtocris.comhighergov.complos.org This reduction in the area of damaged brain tissue is a key indicator of neuroprotection. For instance, intravenous administration of this compound six hours after the onset of MCAO in rats resulted in a significant decrease in infarct volume measured 24 hours post-MCAO. plos.orgnih.govplos.org This neuroprotective effect is believed to be mediated, at least in part, through the activation of endogenous α7 nAChR-dependent pathways that reduce brain injury. plos.orgnih.govplos.org Studies in murine stroke models have also shown a reduction in acute neuropathology with this compound administration, although the effect on motor outcomes can vary depending on the treatment regimen and model used. nih.gov

Table 1: Effects of this compound in Animal Models

Research AreaModel (e.g., Induction Method)Animal SpeciesKey Finding
Attentional Processes/Sensory GatingAmphetamine-induced auditory gating deficitRatsImproved auditory gating deficit. jneurosci.orgnih.govrsc.orgresearchgate.netnih.govresearchgate.net
Attentional Set-ShiftingSub-chronic Phencyclidine (PCP)-induced deficitFemale Hooded Lister RatsSignificantly improved performance in the extra-dimensional shift phase. nih.govnih.gov
Learning and MemoryAged Rodents and Non-Human PrimatesRats, Rhesus MonkeysAugmented effects of donepezil on learning and memory. acs.orgnih.govnih.govijstemcell.comscielo.br
Learning and MemorySocial recognition testRatsImproved short-term memory. nih.gov
Neuroprotection in IschemiaTransient MCAORatsSignificantly reduced cerebral infarct volume. nih.govplos.orgnih.govtocris.comhighergov.complos.org
Neuroprotection in IschemiaTransient MCAOMiceReduced acute neuropathology. nih.gov

Improvement of Neurological Function Post-Ischemia

Studies have demonstrated that this compound can significantly reduce brain injury and improve neurological function following focal cerebral ischemia in animal models. nih.govplos.orgresearchgate.netnih.gov In a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), intravenous administration of this compound as long as 6 hours after the ischemic onset resulted in a remarkable reduction in cerebral infarct volume. nih.govplos.orgnih.govplos.org

Furthermore, this compound treatment led to significant improvements in neurological function, as evidenced by performance in behavioral tests such as the Bederson test, rolling cylinder test, and ladder rung walking test. plos.orgresearchgate.netnih.govplos.org These findings suggest that positive allosteric modulation of α7 nAChRs by this compound holds therapeutic potential for reducing brain injury and improving functional outcomes after ischemic stroke. nih.govplos.orgnih.gov

Table 1: Effects of this compound on Neurological Function Post-MCAO in Rats

TestP-value (Treated vs. Untreated)
Bederson0.0385
Rolling Cylinder0.0124
Ladder Rung Walk (Forelimb)0.0486
Ladder Rung Walk (Hindlimb)0.0007

Data derived from a study on focal cerebral ischemia in rats. researchgate.netplos.org

Activation of Endogenous α7-Dependent Cholinergic Pathways for Neuronal Survival

The therapeutic benefits of this compound in the context of cerebral ischemia are thought to originate from its ability to enhance the efficacy of endogenous α7 nAChR agonists, such as choline (B1196258) and acetylcholine (B1216132). nih.govplos.org While near-physiological levels of choline are typically sub-threshold for α7 activation and can induce desensitization, this compound inhibits desensitization and increases the potency of endogenous agonists. nih.govplos.org This leads to a sustained, low-level activation of α7 nAChRs, an activation modality that is considered beneficial for neuronal survival. nih.govplos.org

This mechanism suggests that PAMs like this compound can recruit and activate endogenous α7-dependent cholinergic pathways, offering a novel approach for neuroprotection. nih.govplos.org Activation of α7 nAChRs has been linked to enhanced neuronal resistance to various insults, including ischemia, and is involved in regulating cell survival. nih.gov

Modulation in Affective and Motor Disorders

This compound has also been investigated for its potential therapeutic effects in affective and motor disorders, primarily through its modulation of α7 nAChRs and their involvement in neuroinflammation and neurotransmission.

Antidepressant-Like Effects in Inflammatory Models of Depression (e.g., LPS-induced)

Research indicates that this compound exhibits antidepressant-like effects in inflammatory models of depression, such as those induced by lipopolysaccharide (LPS) administration in mice. mdpi.comnih.govbenthamscience.comsdstate.edu Systemic administration of this compound has been shown to prevent LPS-induced depressive-like behaviors, including increased immobility time in forced swim and tail suspension tests and decreased sucrose (B13894) preference. nih.govbenthamscience.comsdstate.edu These antidepressant-like effects appear to be dose-dependent and are blocked by α7 nAChR antagonists, highlighting the involvement of α7 nAChR modulation in these effects. nih.govsdstate.edu

Table 2: Effects of this compound on Depressive-Like Behaviors in LPS-Treated Mice

Behavioral TestLPS Effect (vs. Control)This compound Effect (vs. LPS)
Forced Swim Test (Immobility Time)IncreasedDecreased
Tail Suspension Test (Immobility Time)IncreasedDecreased
Sucrose Preference TestDecreasedIncreased

Based on findings in LPS-induced depression models in mice. nih.govbenthamscience.comsdstate.edu

Involvement of Microglial Activation and Kynurenine (B1673888) Pathway Modulation (e.g., Quinolinic Acid Formation)

The antidepressant-like effects of this compound in inflammatory models of depression are closely linked to its ability to modulate microglial activation and influence the kynurenine pathway. mdpi.comsdstate.edunih.govmdpi.com Neuroinflammation and microglial activation are implicated in the pathophysiology of major depressive disorder. nih.govsdstate.edunih.gov

This compound has been shown to reduce LPS-induced increases in microglial markers, such as Iba-1, in brain regions like the hippocampus and prefrontal cortex. nih.gov Furthermore, this compound treatment attenuates the LPS-induced elevation of 3-hydroxyanthranilic acid dioxygenase (HAAO) expression and subsequent quinolinic acid (QUIN) formation in these brain areas. glpbio.comsdstate.edunih.govmdpi.com QUIN is a neurotoxic metabolite of the kynurenine pathway that can act as an NMDA receptor agonist and has been implicated in inflammation-associated depression. nih.govresearchgate.netnih.govfrontiersin.orgmq.edu.au By reducing QUIN formation, this compound may mitigate neurotoxic glutamatergic transmission associated with depressive symptoms. sdstate.edunih.govmdpi.com This modulation of microglial activity and the kynurenine pathway appears to be a key mechanism underlying the antidepressant-like effects of this compound in inflammatory contexts. nih.govmdpi.com

Improvement of Motor Dysfunction and Neuroinflammation in Parkinson's Disease Models

This compound has demonstrated positive effects on motor dysfunction and neuroinflammation in animal models of Parkinson's Disease (PD). glpbio.comresearchgate.netnih.govresearchgate.net PD is characterized by motor deficits and neuroinflammation, including the degeneration of dopaminergic neurons in the nigrostriatal pathway. mdpi.comresearchgate.netnih.gov

In a rat model of PD induced by 6-hydroxydopamine (6-OHDA), this compound treatment improved motor dysfunction. glpbio.comnih.gov This improvement was accompanied by a reduction in neuroinflammation, evidenced by suppressed expression of inflammatory markers such as JAK2, NF-κB, GSk3β, and TNF-α in nigrostriatal tissue. glpbio.comresearchgate.netnih.govresearchgate.net this compound treatment also led to a restoration of dopaminergic neurons in the substantia nigra and striatum. glpbio.com The protective effects of this compound in this model were partially reversed by an α7 nAChR antagonist, suggesting the involvement of α7 nAChR modulation in these beneficial outcomes. researchgate.netnih.govresearchgate.net These findings highlight the potential of this compound to amend the neuroinflammatory and motor consequences of parkinsonism. researchgate.netnih.govresearchgate.net

Robust Anti-Nociceptive Properties

This compound has shown robust anti-nociceptive properties in various pain models. nih.govnih.govresearchgate.netcsic.essemanticscholar.org Studies in rodents have indicated that this compound can attenuate pain behaviors in models of inflammatory and neuropathic pain. nih.govresearchgate.netcsic.essemanticscholar.org

In the formalin test, a model of tonic pain, this compound dose-dependently reduced paw-licking behavior, demonstrating a long-lasting anti-nociceptive effect, particularly in the inflammatory phase. nih.gov this compound has also been reported to induce analgesic activity in the formalin pain test and show anti-allodynic effects in neuropathic pain models like the chronic constrictive injury (CCI) model. csic.es The anti-nociceptive effects of this compound are thought to involve the potentiation of endogenous choline's effects on α7 nAChR activation. nih.gov While effective in inflammatory and neuropathic pain, α7 nAChR modulation by PAMs like this compound generally shows a lack of efficacy in acute thermal pain tests. nih.govsemanticscholar.org

Table 3: Anti-Nociceptive Effects of this compound in Rodent Pain Models

Pain ModelType of PainThis compound EffectKey Finding
Formalin TestTonic/InflammatoryAttenuated pain behaviorLong-lasting effect, more potent in late phase. nih.gov
Chronic Constrictive Injury (CCI)NeuropathicAnti-allodynic effectsDemonstrated analgesic activity. csic.es
Acute Thermal Pain TestsAcute ThermalLack of efficacyGenerally not effective in these models. nih.govsemanticscholar.org

Summary of this compound effects in different pain models. nih.govcsic.essemanticscholar.org

Advanced Methodologies and Theoretical Frameworks in Pnu 120596 Research

Kinetic Modeling of α7 nAChR Modulation

Kinetic modeling plays a crucial role in understanding the dynamic interactions between PNU-120596, agonists, and the α7 nAChR through various conformational states. This involves assessing the intrinsic kinetic properties of the receptor and simulating its behavior under the influence of modulators like this compound.

Assessment of Undistorted Receptor Kinetic Properties

Experimentally measured kinetic properties of α7 nAChR-mediated currents can be influenced by the limitations of the solution exchange system used in techniques like patch-clamp electrophysiology. To assess the undistorted kinetic properties, researchers have employed methods such as fast solution exchange coupled with extrapolation and kinetic modeling. By recording currents at different solution exchange rates and extrapolating to instantaneous exchange, or by constructing kinetic models that reproduce the dependence on concentration and solution exchange rate, it is possible to simulate receptor behavior under ideal conditions. nih.gov This approach allows for a more accurate understanding of the receptor's inherent kinetic characteristics, such as open probability and transition rates between states, in the absence of experimental artifacts. nih.gov

Studies have shown that α7 nAChRs exhibit a low open probability and fast kinetics, including rapid desensitization. nih.gov Kinetic modeling suggests that the α7 nAChR may transition through at least two non-equivalent paths to desensitized states. researchgate.net Furthermore, kinetic analyses have indicated that choline (B1196258) dissociates faster than acetylcholine (B1216132) (ACh) from the receptor, supporting the concept that the switching of endogenous agonists can alter the desensitization-resensitization dynamics of α7 nAChRs. researchgate.net

Simulation of Receptor Behavior under Modulatory Conditions

Kinetic models serve as a basis for simulating the effects of positive allosteric modulators like this compound on α7 nAChR behavior. nih.gov this compound is known to dramatically potentiate agonist-evoked responses and reduce the rate of receptor desensitization. pnas.orgnih.gov Kinetic simulations have been used to investigate the mode of action of this compound, revealing that it rapidly associates with desensitized receptors but has significantly lower affinity for the resting conformation. researchgate.net Binding of this compound can trap the agonist within its binding site for a prolonged period, effectively prolonging and amplifying the agonist's effect. researchgate.net

Kinetic analyses comparing this compound with other type II PAMs, such as A-867744, have revealed fundamental differences in their modulation mechanisms. researchgate.netpeerj.com While both are classified as type II, this compound causes a prolonged activation during brief agonist pulses, whereas A-867744 can exhibit a more type I-like modulation. researchgate.netpeerj.com This highlights the importance of detailed kinetic analysis in understanding the subtle differences in how PAMs interact with and modulate receptor function.

Data from kinetic studies can be used to estimate parameters such as open probability in the presence and absence of this compound. For example, one study reported that the peak open probability of choline-evoked currents increased significantly in the presence of this compound. nih.gov

ConditionPeak Open Probability (Mean ± SEM)
Choline (10 mM) Alone0.033 ± 0.006
Choline (10 mM) + this compound (10 µM)0.599 ± 0.058

Data derived from research on rat α7 nAChRs expressed in GH4C1 cells. nih.gov

Kinetic modeling has also provided evidence for two distinct desensitized states of the α7 nAChR, one of which is destabilized by this compound. nih.gov

Structural Biology Approaches

Structural biology techniques provide crucial insights into the physical interaction of this compound with the α7 nAChR at the molecular level.

Cryo-Electron Microscopy (Cryo-EM) Studies of this compound-Bound α7 nAChRs

Cryo-EM has been instrumental in determining high-resolution structures of the human α7 nAChR in various states, including in complex with this compound. mdpi.commdpi.comnih.gov These structures have visualized the binding site of this compound, confirming its location at the transmembrane domain (TMD) interface between adjacent α7/α7 subunits. mdpi.comucl.ac.uk This intersubunit transmembrane site is distinct from the orthosteric agonist binding site located in the extracellular domain. mdpi.comucl.ac.uk

Cryo-EM structures have shown that this compound binds within this TMD cavity. mdpi.comucl.ac.uk The position of bound this compound observed in cryo-EM is in close agreement with predictions from earlier molecular docking studies using homology models. ucl.ac.uk These structures also reveal interactions between this compound and specific amino acid residues within the transmembrane helices, such as a methionine residue at the 15' position of TM2, which had previously been identified through site-directed mutagenesis as critical for potentiation by type II PAMs. ucl.ac.uk

While some cryo-EM studies have successfully visualized this compound bound to the receptor in an activated, open-channel state, others have found it challenging to confidently position the modulator, possibly due to the dynamic nature of the TMD in this state. nih.govpnas.org Nevertheless, the available cryo-EM data strongly support the binding of type II PAMs like this compound to an inter-subunit transmembrane site. ucl.ac.uk

Homology Modeling and Molecular Docking Simulations of Allosteric Sites

Before the availability of high-resolution cryo-EM structures, homology modeling and molecular docking simulations were extensively used to predict the binding sites and interactions of allosteric modulators like this compound with the α7 nAChR. pnas.orgresearchgate.net Homology models of the α7 nAChR were typically based on the known structure of the Torpedo nAChR. pnas.orgresearchgate.net

These computational approaches predicted that this compound could bind within an intrasubunit cavity located between the four α-helical transmembrane domains of a single α7 subunit. researchgate.netpnas.orgnih.gov Computer docking simulations suggested that this compound could fit within this cavity and be in close proximity to amino acid residues that mutagenesis studies had indicated were important for allosteric potentiation. pnas.orgnih.gov

More recent molecular docking studies, utilizing revised α7 homology models, proposed an inter-subunit transmembrane binding site for type II PAMs like this compound, which is consistent with the later cryo-EM findings. ucl.ac.uk Molecular docking continues to be used in conjunction with structural data to explore the potential binding modes of novel compounds at the allosteric sites of the α7 nAChR, often using this compound as a reference molecule. worldscientific.com These simulations help in understanding the potential interactions between ligands and residues in the TMD, such as hydrophobic residues in the M2 and M3 helices of the principal subunit and the M1 and M2 helices of the complementary subunit. worldscientific.com

In Vitro and In Vivo Research Paradigms

Research on this compound utilizes a variety of in vitro and in vivo experimental paradigms to investigate its pharmacological properties and potential therapeutic effects.

In vitro studies commonly employ electrophysiological techniques, such as patch-clamp using cells expressing recombinant α7 nAChRs (e.g., Xenopus laevis oocytes or mammalian cell lines like GH4C1 or BOSC 23) or native receptors in neuronal preparations (e.g., hippocampal slices). nih.govnih.govnih.govbiorxiv.org These methods allow for the measurement of agonist-evoked currents and the assessment of how this compound modulates parameters like peak current amplitude, desensitization kinetics, and channel open time. pnas.orgnih.govbiorxiv.orgmedchemexpress.com For instance, electrophysiology has confirmed that this compound increases peak agonist-evoked currents and causes a pronounced prolongation of the evoked response. medchemexpress.com It has also been shown to increase the channel mean open time of α7 nAChRs. medchemexpress.com

Beyond electrophysiology, in vitro paradigms include calcium mobilization assays, which measure the influx of Ca2+ through activated α7 nAChRs. medchemexpress.comacs.org this compound increases agonist-evoked calcium flux mediated by α7 nAChRs. medchemexpress.com Cell-based assays investigating downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), are also used. nih.gov this compound has been shown to dramatically enhance agonist-evoked ERK phosphorylation in a time- and concentration-dependent manner, consistent with its allosteric modulation. nih.gov

In vivo research paradigms are essential for evaluating the effects of this compound in living organisms, particularly in the context of neurological and psychiatric disorders where α7 nAChRs are implicated. medchemexpress.com Animal models are widely used to study the effects of this compound on cognitive function, neuroprotection, and inflammation. mdpi.combiorxiv.orgnih.govplos.org For example, this compound has demonstrated neuroprotective effects in animal models of transient focal cerebral ischemia, reducing infarct volume and improving neurological function. nih.govplos.org These studies often involve administering this compound systemically and assessing behavioral outcomes or histological markers of injury. nih.govplos.org

In vivo electrophysiological studies are also conducted to investigate the effects of this compound on neuronal activity in specific brain regions, such as the hippocampus. biorxiv.org These studies can assess how this compound influences spontaneous and evoked firing rates of neurons. biorxiv.org Research has shown that this compound can increase the frequency of ACh-evoked GABAergic postsynaptic currents in hippocampal pyramidal neurons. medchemexpress.com Furthermore, in vivo studies have indicated that this compound can augment the neuroprotective effects of endogenous nicotinic agonists like choline and ACh in cerebral ischemia. nih.gov

Research ParadigmTechniques/ModelsKey Findings Related to this compound
In Vitro Patch-clamp electrophysiology (oocytes, cell lines, neuronal slices)Potentiates agonist-evoked currents, reduces desensitization, increases channel open time. pnas.orgnih.govbiorxiv.orgmedchemexpress.com
Calcium mobilization assaysIncreases agonist-evoked Ca2+ flux. medchemexpress.com
Cell-based signaling assays (e.g., ERK phosphorylation)Enhances agonist-evoked downstream signaling. nih.gov
In Vivo Animal models (e.g., cerebral ischemia, cognitive paradigms)Neuroprotective effects, reduction in infarct volume, improvement in neurological function. nih.govplos.org Cognitive enhancement. biorxiv.org
In vivo electrophysiology (e.g., hippocampal recordings)Modulates neuronal firing activity, increases frequency of postsynaptic currents. biorxiv.orgmedchemexpress.com

These diverse in vitro and in vivo approaches, combined with kinetic modeling and structural biology, provide a comprehensive framework for understanding the complex pharmacology of this compound and its potential as a therapeutic agent targeting α7 nAChRs.

Patch-Clamp and Fast Solution Exchange Techniques for Receptor Kinetics

Patch-clamp and fast solution exchange techniques are crucial for studying the kinetic properties of ion channels like α7 nAChRs and how they are modulated by compounds such as this compound. These methods allow for the recording of ion currents through individual or populations of receptors with high temporal resolution.

Studies using patch-clamp and fast solution exchange have investigated the mode of action of this compound on rat α7 nAChRs expressed in cell lines. researchgate.netnih.gov Key observations from these studies include that this compound rapidly associates with desensitized receptors but has a significantly lower affinity for receptors in their resting conformation. researchgate.netnih.gov Furthermore, the binding of this compound has been shown to dramatically slow down the dissociation of agonists, such as choline, from the receptor. researchgate.netnih.gov

This kinetic behavior suggests a "trapped agonist cycle" mechanism. researchgate.netnih.gov In this model, when agonist concentration increases (e.g., during neuronal release of acetylcholine), the agonist binds and induces receptor desensitization, which facilitates modulator binding. researchgate.netnih.gov The bound modulator then traps the agonist for an extended period, effectively prolonging and amplifying the agonist's effect. researchgate.netnih.gov

Fast solution exchange is essential because the kinetic properties of α7 nAChR-mediated currents are very rapid, and insufficient solution exchange rates can distort the experimentally measured kinetics and EC50 values for agonists. semmelweis.hunih.gov By using different solution exchange rates and kinetic modeling, researchers can extrapolate to instantaneous solution exchange conditions to assess the genuine kinetic properties of the receptors and the effects of modulators like this compound. nih.gov For example, studies have shown that instantaneous solution exchange with 10 mM choline would result in currents with twice the amplitude and 2-3 times faster kinetics compared to those evoked with a 1 ms (B15284909) solution exchange time. semmelweis.hu

This compound dramatically alters the kinetics of α7 nAChR responses. In the presence of this compound, the maximum current is larger, desensitization is largely eliminated, and deactivation is significantly slowed. The time constant of deactivation in the presence of this compound (1 μM) can be nearly 100 times slower than in its absence. this compound also increases the channel mean open time of α7 nAChRs. selleckchem.com

Data from patch-clamp studies highlight the kinetic differences between this compound and other type II PAMs, such as A-867744. semmelweis.hu A-867744 can associate with resting receptors, whereas this compound primarily binds to desensitized receptors. semmelweis.hu The onset of A-867744-modulated current is about ten times faster than that of the this compound-modulated current, and the difference in deactivation is even larger. semmelweis.hu This suggests that this compound causes much longer single-channel openings or bursts compared to A-867744. semmelweis.hu

Calcium Imaging and Fluorescence-Based Assays

Calcium imaging and fluorescence-based assays, particularly using techniques like the Fluorometric Imaging Plate Reader (FLIPR), are widely used to assess the functional activity of α7 nAChRs, which are highly permeable to Ca2+. selleckchem.comacs.org These methods measure the influx of calcium into cells upon receptor activation, providing a readout of receptor function and modulation by compounds like this compound.

This compound has been shown to increase agonist-evoked calcium flux mediated by both wild-type and engineered variants of the human α7 nAChR expressed in cell lines. selleckchem.com For instance, in SH-EP1 human epithelial cells expressing a variant of the α7 nAChR (α7*), this compound increases agonist-induced calcium flux. selleckchem.comtargetmol.com

FLIPR-based assays are commonly employed for this purpose. acs.orgtargetmol.comnih.gov In these assays, cells are loaded with a calcium-sensitive fluorescent dye, such as Calcium Green-1 AM. targetmol.com Upon activation of α7 nAChRs by an agonist in the presence of this compound, calcium influx occurs, leading to an increase in fluorescence that is detected by the FLIPR system. targetmol.com This allows for the measurement of the potency of this compound in potentiating agonist-induced calcium responses. acs.org

Studies utilizing calcium imaging have confirmed that this compound is a potent positive allosteric modulator of α7 nAChRs, with reported EC50 values in the nanomolar range. selleckchem.comtargetmol.com For example, an EC50 of 216 nM has been reported for this compound. selleckchem.comtargetmol.com

Calcium imaging and fluorescence-based assays are also valuable for studying the effects of genetic variations, such as copy number variations (CNVs) in the chromosomal region 15q13.3 which includes the CHRNA7 gene encoding the α7 nAChR subunit. nih.gov Studies using induced pluripotent stem cells (hiPSCs) derived from individuals with 15q13.3 CNVs have utilized FLIPR-based assays to assess α7 nAChR calcium flux and the effects of type II PAMs like this compound. nih.gov These studies have shown decreased calcium flux associated with the α7 receptor in cells carrying CNV duplications or deletions, and have investigated how this compound can modulate these responses. nih.gov

Behavioral Paradigms in Animal Models of Neuropsychiatric Conditions

Animal models and behavioral paradigms are essential for evaluating the in vivo efficacy of this compound in the context of neuropsychiatric conditions, where α7 nAChR dysfunction is implicated. Various behavioral tests are used to assess cognitive function, sensory gating, and other relevant behaviors in rodents. nih.govresearchgate.net

This compound has been tested in animal models relevant to schizophrenia, Alzheimer's disease, and other cognitive deficits. nih.govresearchgate.net One common model involves inducing deficits using pharmacological agents like phencyclidine (PCP) or MK-801, which disrupt glutamatergic neurotransmission and mimic certain aspects of schizophrenia, including sensory gating deficits. nih.govresearchgate.netnih.gov

The pre-pulse inhibition (PPI) test is frequently used to measure sensory gating. nih.gov Systemic administration of this compound has been shown to ameliorate MK-801-induced auditory gating deficits in rats in the PPI test. nih.gov Similarly, this compound reversed auditory gating deficits caused by amphetamine in a model related to schizophrenia. selleckchem.comnih.gov

Cognitive function is assessed using various paradigms, including the attentional set-shifting task (ASST), social recognition test, radial arm maze, and novel object recognition test. nih.govresearchgate.netresearchgate.net In the ASST, which measures cognitive flexibility, this compound significantly improved performance in female rats treated sub-chronically with PCP, reversing the cognitive deficit observed in the extra-dimensional shift phase of the task. researchgate.netnih.gov This suggests that this compound can improve cognitive dysfunction in this animal model of schizophrenia-related cognitive deficits. researchgate.netnih.gov

In the social recognition test, which assesses short-term memory, this compound has produced sustained pro-cognitive effects after chronic administration and improved short-term memory. nih.gov While acute administration of this compound alone may not always improve spatial learning or episodic memory in tests like the radial arm maze or novel object recognition, it has been shown to reverse scopolamine-induced memory impairment in these tasks. nih.gov this compound has also been shown to enhance the effects of donepezil (B133215), an acetylcholinesterase inhibitor, on learning and memory in aged rodents and non-human primates, increasing the effective dose range of donepezil in these models. nih.gov

These behavioral studies in animal models provide crucial evidence for the potential therapeutic utility of this compound in treating cognitive deficits associated with neuropsychiatric conditions, highlighting its ability to modulate α7 nAChR activity in vivo and influence complex behaviors. nih.govresearchgate.netresearchgate.net

Interactions and Comparative Pharmacology of Pnu 120596

Competition with Other Allosteric Modulators (e.g., A-867744)

Research indicates that PNU-120596 and another type II α7 nAChR PAM, A-867744, interact and compete for binding to the receptor. Studies using fast perfusion methods have shown fundamental differences in the modulation mechanisms of these two compounds, despite both being classified as type II PAMs. researchgate.netpeerj.com this compound and A-867744 have been shown to bind to the same binding site and compete with each other. mdpi.com The presence of A-867744 can significantly slow down the modulation mediated by this compound, and conversely, A-867744 is unable to modulate the receptor if the binding sites are already saturated with this compound. mdpi.com

While competition for the same binding site is a plausible explanation for this interaction, it is also possible that the interaction occurs at the level of conformational changes induced by the modulators. semmelweis.hunih.gov However, experiments demonstrating that preincubation with one modulator can be overcome by increasing the concentration of the other suggest a genuine displacement, supporting the idea of competition for identical or overlapping binding sites. semmelweis.hu

Kinetic studies reveal that this compound has limited ability to bind to receptors in the resting state, whereas A-867744 readily associates with this conformation. mdpi.com Furthermore, this compound induces radically prolonged channel openings, while A-867744 appears to act more by destabilizing the desensitized state rather than directly inducing receptor opening. mdpi.com

Comparative Analysis of Type I and Type II PAM Mechanisms

α7 nAChR PAMs are broadly classified into two types based on their effects on receptor kinetics: Type I and Type II. researchgate.netmdpi.comnih.gov this compound is considered a canonical example and archetype of Type II PAMs. mdpi.comnih.gov

Type I PAMs primarily increase agonist-induced receptor activation and enhance apparent agonist affinity without significantly altering the rate of desensitization or the characteristic fast kinetics of the current. researchgate.netmdpi.comnih.gov Examples include NS-1738 and LY-2087101. researchgate.netmdpi.com

Type II PAMs , such as this compound and A-867744, not only augment agonist-induced currents but also dramatically prolong the waveform of agonist-induced currents by slowing down or reversing receptor desensitization and deactivation. researchgate.netmdpi.comnih.gov They can even promote the activation of receptors that have entered a desensitized state. nih.govnih.gov

The distinct pharmacological profiles of Type I and Type II PAMs are believed to depend on their binding sites and their differential effects on receptor conformational states. mdpi.com this compound is understood to bind to an intersubunit transmembrane site in the activated state. researchgate.netmdpi.com Its mechanism involves rapidly associating with desensitized receptors and having a significantly lower affinity for the resting conformation. researchgate.net Binding of this compound slows down the dissociation of agonists, effectively trapping the agonist and prolonging its effect. researchgate.net This "trapped agonist cycle" mechanism amplifies and prolongs the agonist's effect. researchgate.net this compound is also proposed to bind predominantly to a fast desensitized state and induce conformations that favor pore opening. researchgate.net

In contrast, Type I PAMs are thought to primarily decrease the energetic barrier for opening to enhance peak currents. researchgate.net While both types of PAMs are hypothesized to bind at a transmembrane PAM binding site, subtle chemical differences can lead to vastly different modulatory activities and potentially distinct binding sub-sites within the transmembrane domain. mdpi.comresearchgate.net

Studies comparing this compound and A-867744 highlight that even within the Type II classification, there can be fundamental differences in mechanism, including onset and offset kinetics, state preference, and single-channel open times. peerj.comresearchgate.net For instance, during brief agonist pulses, A-867744 can cause a strikingly Type I-like modulation, while this compound consistently produces a Type II-like prolonged activation. peerj.comresearchgate.net

Here is a comparative summary of key features between Type I and Type II PAMs, including this compound:

FeatureType I PAMs (e.g., NS-1738)Type II PAMs (e.g., this compound, A-867744)
Effect on Peak CurrentIncrease agonist-induced activationIncrease agonist-induced activation
Effect on KineticsMaintain fast kinetics, little effect on desensitizationMarkedly slow desensitization and deactivation, prolong currents
Effect on DesensitizationLittle to no effectReduce or reverse desensitization, reactivate desensitized receptors
Archetype ExamplesNS-1738, LY-2087101This compound, A-867744, TQS
This compound SpecificsN/ABinds to desensitized state, low affinity for resting state, traps agonist, prolongs openings
A-867744 SpecificsN/AAssociates with resting state, destabilizes desensitized state, shorter open times
Proposed Binding SiteExtracellular domain (for some) or transmembrane domainTransmembrane domain

Synergistic or Antagonistic Interactions with Other Pharmacological Agents (e.g., Donepezil (B133215), Memantine)

This compound has been investigated for its potential interactions with commonly used pharmacological agents, particularly those used in the treatment of cognitive disorders like Alzheimer's disease, such as donepezil and memantine (B1676192).

Preclinical studies have explored combining this compound with donepezil, an acetylcholinesterase inhibitor (AChEI). Research in aged rodents and non-human primates has shown that while this compound administered alone may not have a significant effect on certain cognitive tasks, its combination with a subthreshold dose of donepezil can be effective in improving performance in learning and memory-related tasks. conicet.gov.arnih.govnih.gov This suggests a synergistic interaction, where this compound augments the effects of donepezil. conicet.gov.arnih.govnih.gov This positive effect appears to be mediated via α7 nAChRs, as it was blocked by a selective α7 nAChR antagonist. nih.govnih.gov These findings indicate that α7 nAChR-selective PAMs like this compound have potential as adjunctive treatments with AChEIs such as donepezil. nih.gov

Interactions between this compound and memantine, an NMDA receptor antagonist, have also been investigated. Studies suggest a positive interaction between memantine and α7 nAChR ligands, including this compound, which may contribute to cognitive enhancement, particularly in age-related cognitive decline. biorxiv.orgoup.com The combination of memantine with inactive doses of selective α7 nAChR PAMs, including this compound, has been shown to improve cognitive performance in animal models in an α7 nAChR-dependent manner. nih.gov This suggests a synergistic role of α7 nAChRs in the pro-cognitive effects observed with combined treatment. nih.gov

Furthermore, the combination of this compound and memantine has shown additive or synergistic effects in preventing depressive-like behavior and cognitive deficits induced by lipopolysaccharide (LPS) in mice. nih.govmdpi.commdpi.com This effect may stem from the interaction between the modulation of α7 nAChRs by this compound and the blockade of NMDA receptors by memantine, potentially involving anti-inflammatory effects and antagonism of neurotoxic glutamatergic signaling. nih.govmdpi.com

Here is a summary of observed interactions:

CombinationObserved InteractionEffect on Cognitive Function / BehaviorProposed Mechanism
This compound + DonepezilSynergisticImproved learning and memoryAugmentation of donepezil's effects via α7 nAChRs
This compound + MemantinePositive Interaction / Additive/SynergisticImproved cognitive performance, reduced depressive-like behaviorInteraction between α7 nAChR modulation and NMDA receptor blockade

These findings highlight the potential for this compound to be used in combination therapies to enhance the efficacy of existing treatments for cognitive disorders.

Non α7 Nachr Mediated Actions and Off Target Effects of Pnu 120596

Direct Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

PNU-120596 has been shown to directly inhibit the activity of p38 mitogen-activated protein kinase (MAPK). Studies in 293A cells demonstrated that this compound inhibited p38 MAPK phosphorylation induced by various factors, including oxidative stress, osmotic stress, TNF-α, and muscarinic stimulation. This inhibitory effect was comparable to that of the known p38 MAPK inhibitor BIRB-796. nih.govscdi-montpellier.frresearchgate.net The inhibition of p38 MAPK phosphorylation by this compound was not affected by the α7 nAChR antagonist methyllycaconitine (B43530) (MLA), indicating an α7 nAChR-independent mechanism. nih.govscdi-montpellier.fr In vitro kinase assays further confirmed that this compound directly inhibits p38α MAPK-induced phosphorylation of activating transcription factor 2 (ATF2). nih.govscdi-montpellier.frresearchgate.net this compound also inhibited MKK6-induced phosphorylation of p38α MAPK. nih.govscdi-montpellier.frresearchgate.net Real-time monitoring indicated that this compound binds rapidly to p38α MAPK. nih.govscdi-montpellier.frresearchgate.net

Suppression of Inflammatory Factors via p38 MAPK Pathway Independent of α7 nAChR Activity

In addition to directly inhibiting p38 MAPK, this compound has been shown to suppress the expression of inflammatory factors through a mechanism independent of α7 nAChR activity. In microglial BV-2 cells, this compound suppressed lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK and the expression of inflammatory factors such as TNF-α, IL-6, and COX-2. nih.govscdi-montpellier.frresearchgate.net This anti-inflammatory effect was observed even in the presence of an α7 nAChR antagonist, confirming its independence from α7 nAChR activation. nih.gov These findings suggest that this compound may exert anti-inflammatory effects not only through α7 nAChR potentiation but also via direct inhibition of p38 MAPK. nih.govscdi-montpellier.fr

Considerations for Potential Cytotoxicity and Neurotoxicity

The potential for cytotoxicity and neurotoxicity associated with this compound has been a subject of investigation. While positive allosteric modulation of α7 nAChRs by compounds like this compound is explored for potential therapeutic benefits, particularly in neuroprotection, concerns regarding cytotoxicity have been raised. nih.govplos.org The same concentration of a nicotinic agent can be neuroprotective, ineffective, or neurotoxic depending on factors such as the expression density of functional α7 receptors and the susceptibility of different neuronal subtypes to Ca2+ influx. nih.govplos.org Overactivation of α7 nAChRs, potentially prolonged by type II PAMs like this compound, can lead to excessive calcium influx, which has been associated with cytotoxicity and apoptosis in some cell lines, such as SH-SY5Y cells overexpressing α7 nAChRs. pnas.orgresearchgate.net Studies have shown that this compound at certain concentrations can induce a significant reduction in cell viability in SH-α7 cells, an effect that was blocked by an α7 nAChR antagonist, suggesting an α7 nAChR-mediated mechanism for this cytotoxicity. pnas.org However, it is important to note that the relationship between α7 activation, calcium influx, and cell fate is complex and can vary depending on the specific cell type and experimental conditions. nih.govplos.orgresearchgate.net

Future Directions and Translational Perspectives for Pnu 120596 Research

Further Elucidation of Comprehensive Neurobiological Mechanisms

While PNU-120596 is established as a type II PAM of α7 nAChRs, a more comprehensive understanding of its precise neurobiological mechanisms is still an active area of research. Future studies aim to fully detail how this compound interacts with the α7 nAChR at the molecular level, including its binding site within the transmembrane domain and the conformational changes it induces that lead to prolonged channel opening and reduced desensitization. pnas.orgmdpi.com Research is ongoing to investigate the distinct desensitized states of the α7 nAChR and how this compound differentially affects them. nih.govnih.gov

Furthermore, investigating the downstream signaling pathways activated or modulated by this compound-enhanced α7 nAChR activity is crucial. This includes exploring its influence on the release of various neurotransmitters such as dopamine, glutamate, GABA, and norepinephrine, and how these effects contribute to observed behavioral and cognitive outcomes in preclinical models. jneurosci.org Understanding the specific neuronal circuits and cell types (e.g., hippocampal interneurons) where this compound exerts its most significant effects will also be critical for targeted therapeutic development. jneurosci.orgnih.gov

Strategies for Optimizing Pharmacological Profiles for Therapeutic Development

Optimizing the pharmacological profile of this compound and next-generation α7 nAChR PAMs is a key focus for future translational efforts. This involves improving properties such as potency, efficacy, selectivity, and pharmacokinetic characteristics. acs.orgucl.ac.uk

Strategies include the design and synthesis of novel compounds based on the this compound scaffold or exploring entirely new chemical series that retain or enhance the desired type II PAM activity. acs.org Efforts are directed towards achieving optimal brain penetration and favorable brain-to-plasma ratios to ensure sufficient target engagement in the central nervous system while minimizing systemic exposure. acs.org

Further research is needed to understand the time and concentration dependence of this compound's effects on α7 nAChRs to inform optimal dosing strategies and minimize potential off-target effects. nih.gov

Addressing and Mitigating Off-Target Effects and Safety Concerns

While this compound shows high selectivity for α7 nAChRs over other common nAChR subtypes like α4β2, α3β4, and α9α10, addressing potential off-target effects and safety concerns remains paramount for clinical translation. medchemexpress.comjneurosci.orgnih.gov

Future research must rigorously investigate any potential interactions with other receptor systems or biological pathways that could lead to undesirable effects. Although dosage and safety profiles are excluded from this article, it is acknowledged that potential safety concerns have been raised in the past, which have impacted clinical testing. mdpi.combiorxiv.org Future research needs to focus on identifying the basis of such concerns and developing strategies, potentially through structural modifications or alternative administration approaches, to mitigate them. biorxiv.org Thorough preclinical toxicology studies and careful evaluation in early-phase clinical trials will be essential to establish the safety and tolerability of this compound and related compounds.

Potential for Novel Therapeutic Strategies for Complex Neuropsychiatric Disorders

The unique mechanism of action of this compound as a type II α7 nAChR PAM suggests significant potential for novel therapeutic strategies in a range of complex neuropsychiatric and neurological disorders. jneurosci.orgnih.gov

Beyond its initial exploration in conditions like schizophrenia and Alzheimer's disease, future research can investigate its utility in other disorders characterized by cholinergic dysfunction or impaired α7 nAChR signaling. This includes exploring its potential in conditions such as Parkinson's disease, traumatic brain injury, and chronic pain, where preclinical studies have shown promising results. mdpi.comresearchgate.netplos.org

Furthermore, the potential for this compound to be used in combination therapies, for example, with existing treatments like acetylcholinesterase inhibitors for Alzheimer's disease, warrants further investigation. nih.gov Research into identifying biomarkers that can predict patient response to α7 nAChR modulation could also pave the way for personalized treatment approaches. mdpi.com The ability of this compound to modulate neuroinflammation also suggests potential therapeutic avenues in disorders where neuroinflammatory processes play a significant role. mdpi.com

Q & A

Q. What is the molecular mechanism by which PNU-120596 potentiates α7 nicotinic acetylcholine receptor (nAChR) activity?

this compound binds to an allosteric transmembrane site in the α7 nAChR, primarily at the interface between adjacent subunits in the transmembrane domain (M1, M2, and M4 helices). Structural studies using cryo-EM reveal that its binding induces conformational changes, such as the outward rotation of the M2 helix residue Leu270, enlarging the upper pore region and stabilizing the receptor in a sensitized state . Mutagenesis experiments (e.g., M276L, A248C) confirm residues critical for binding and modulation .

Q. How does this compound selectivity for α7 nAChRs compare to other nAChR subtypes (e.g., α4β2)?

Selectivity arises from steric and hydrophobic interactions with residues in the transmembrane domain. For example, α7 nAChR residues M276 (M2 helix) and A298 (M3 helix) are replaced by bulkier hydrophobic residues (Leu/Ile) in α4β2 and α3β4 subtypes, creating steric hindrance that prevents this compound binding. Comparative mutagenesis and electrophysiological assays validate this selectivity .

Q. What experimental models are used to study this compound's effects on α7 nAChR desensitization?

Key models include:

  • Electrophysiology : Measuring acetylcholine (ACh)-evoked currents in the presence of this compound to assess potentiation ratios and desensitization kinetics .
  • Mutagenesis : Introducing gain-of-function mutations (e.g., T6'S) to slow desensitization and enable precise waveform analysis .
  • Cellular assays : Monitoring calcium influx or cytotoxicity in HEK-293 cells expressing α7 nAChRs under controlled agonist/PAM conditions .

Advanced Research Questions

Q. How does double perturbation cycle analysis identify residues critical to this compound's allosteric network?

This method evaluates non-additive energy changes (ΔΔG) caused by combining mutations with this compound application. Residues with |ΔΔG| ≥0.5 kcal/mol (e.g., M276L, M301A) are identified as functionally coupled to this compound’s effects. This approach minimizes confounding factors (e.g., mutations altering baseline gating) and maps long-range communication pathways between the allosteric and orthosteric sites .

Q. How do temperature and serum proteins influence this compound's effects on α7 nAChRs?

At physiological temperatures (~37°C), this compound’s potentiation is reduced due to accelerated receptor desensitization. However, serum albumin reverses this temperature dependency by stabilizing the receptor-PAM interaction. Experimental protocols must account for these factors using serum-free buffers or albumin supplementation to replicate in vivo conditions .

Q. What conflicting evidence exists regarding channel-independent effects of this compound?

While this compound is classically considered a channel potentiator, studies suggest it may also activate α7 nAChR-mediated signaling independently of ion flux. For example, this compound enhances MEK-dependent antinociceptive effects in murine models without direct channel activation, implicating metabotropic pathways . This contrasts with electrophysiological data showing strict agonist dependence .

Q. How do pharmacokinetic properties of this compound impact in vivo experimental design?

this compound exhibits rapid clearance and limited blood-brain barrier penetration. Researchers use intracerebroventricular administration or co-administration with pharmacokinetic enhancers in behavioral studies. Dose-response curves must account for short half-life (e.g., 0.3–10 µM in vitro vs. 10 mg/kg in vivo) .

Q. What methodological challenges arise when combining this compound with α7 nAChR mutations (e.g., T6'S)?

The T6'S mutation slows desensitization but introduces coupling artifacts (ΔΔG = 0.68 kcal/mol with this compound). To avoid confounding results, mutants like 7L9'T are excluded unless necessary to rescue non-functional receptors. Electrophysiological protocols must standardize agonist application durations to isolate mutation-specific effects .

Q. How do Type I and Type II PAMs (e.g., NS1738 vs. This compound) differentially modulate α7 nAChRs?

Type I PAMs (NS1738) enhance peak currents without affecting desensitization, while Type II PAMs (this compound) prolong currents and reactivate desensitized receptors. Competitive binding assays and mutagenesis (e.g., M276L) confirm overlapping transmembrane binding sites, necessitating careful PAM selection based on study goals .

Q. What statistical approaches are critical for analyzing this compound's concentration-dependent effects?

  • EC50 calculations : Fitting dose-response curves to ACh-evoked currents in the presence of varying this compound concentrations .
  • Time-course analysis : Comparing potentiation magnitudes at fixed intervals (e.g., 12 vs. 64 min) to assess decay kinetics .
  • Two-way ANOVA : Evaluating interactions between mutations and this compound application in electrophysiological datasets .

Key Methodological Considerations

  • Data Contradictions : Address discrepancies (e.g., channel-independent effects) by replicating experiments under both serum-free and serum-supplemented conditions .
  • Controls : Include wild-type receptors and vehicle-treated groups to isolate this compound-specific effects.
  • Ethical Compliance : Obtain institutional approval for in vivo studies, particularly for pain or inflammation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PNU-120596
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PNU-120596

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.